N-(2-{1-ethyl-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}ethyl)methanesulfonamide
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Overview
Description
N-(2-{1-ethyl-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}ethyl)methanesulfonamide is a complex organic compound with a unique structure that includes a pyrrolo[2,3-c]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{1-ethyl-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}ethyl)methanesulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolo[2,3-c]pyridine core, followed by the introduction of the ethyl group and the methanesulfonamide moiety. Common reagents used in these reactions include ethylating agents, sulfonyl chlorides, and various catalysts to facilitate the reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This often includes the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-{1-ethyl-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}ethyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to alter the oxidation state of the compound.
Substitution: This reaction allows for the replacement of specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a diverse array of products.
Scientific Research Applications
N-(2-{1-ethyl-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}ethyl)methanesulfonamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It has potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-(2-{1-ethyl-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}ethyl)methanesulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins within the cell. The compound can modulate the activity of these targets, leading to changes in cellular pathways and biological effects. Detailed studies are required to elucidate the exact molecular pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolo[2,3-c]pyridine derivatives, such as:
- N-(2-{1-methyl-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}ethyl)methanesulfonamide
- N-(2-{1-ethyl-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}methyl)methanesulfonamide
Uniqueness
What sets N-(2-{1-ethyl-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}ethyl)methanesulfonamide apart is its specific substitution pattern, which can confer unique biological activities and chemical properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-[2-(1-ethyl-7-oxopyrrolo[2,3-c]pyridin-6-yl)ethyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O3S/c1-3-14-7-4-10-5-8-15(12(16)11(10)14)9-6-13-19(2,17)18/h4-5,7-8,13H,3,6,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPMLXTRIFLCAID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC2=C1C(=O)N(C=C2)CCNS(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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